molecular formula C43H53NO14 B601182 7-EPI-DOCETAXEL CAS No. 153381-68-1

7-EPI-DOCETAXEL

Cat. No.: B601182
CAS No.: 153381-68-1
M. Wt: 807.9 g/mol
InChI Key: ZDZOTLJHXYCWBA-MQOKZWAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-epi-Docetaxel is a derivative of the well-known chemotherapeutic agent docetaxel. It belongs to the taxane family of compounds, which are known for their ability to stabilize microtubules and inhibit cell division. This compound is particularly interesting due to its structural modifications, which may impart unique pharmacological properties compared to its parent compound, docetaxel.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-epi-Docetaxel involves several steps, starting from naturally occurring precursors such as 10-deacetylbaccatin III. The key steps include:

    Protection and Deprotection: Protecting groups are used to selectively modify functional groups.

    Oxidation and Reduction: These reactions are employed to introduce or modify functional groups.

    Esterification and Amidation: These steps are crucial for attaching side chains that are essential for the compound’s activity.

Industrial Production Methods: Industrial production of 4-epi-Docetaxel follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity.

    Use of Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 4-epi-Docetaxel undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxo derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halides and nucleophiles.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4-epi-Docetaxel, each with potentially different biological activities.

Scientific Research Applications

Antitumor Properties

In Vitro Studies:
Research has demonstrated that 7-epi-docetaxel exhibits significant cytotoxic effects against cancer cell lines. A study conducted by Jiang et al. evaluated its efficacy against CT26 cells, showing that the compound had comparable in vitro antitumor activity to docetaxel at similar concentrations . The study also highlighted dose-dependent cytotoxicity, indicating that higher concentrations of this compound lead to increased cell death.

In Vivo Studies:
In vivo experiments using BALB/c nude mice models revealed that while this compound demonstrated antitumor effects, its efficacy was inferior to that of docetaxel at equivalent dosages. The tumor growth inhibition observed with this compound was significantly less than that achieved with docetaxel, suggesting that while it possesses antitumor properties, it may not be as potent as its parent compound .

Pharmacokinetics and Metabolism

A study by Czejka et al. investigated the metabolic conversion of docetaxel into this compound in patients undergoing chemotherapy. It was found that a significant proportion of docetaxel is converted into its epimer during systemic circulation, which raises questions regarding the pharmacokinetic profiles and therapeutic implications of both compounds .

Formulation Strategies

Formulation techniques are crucial for enhancing the bioavailability and therapeutic efficacy of this compound. Research has explored the use of nanoparticle delivery systems to improve drug solubility and targeted delivery. For instance, docetaxel-loaded albumin nanoparticles have been developed to encapsulate both docetaxel and this compound, allowing for controlled release and improved tumor targeting .

Case Studies

Several clinical trials have included analyses of this compound within broader studies on taxanes:

  • Combination Therapy Trials : In trials assessing combinations of docetaxel with other agents (e.g., sunitinib), the presence of this compound as a metabolite was noted. One patient achieved complete remission after receiving a combination treatment involving docetaxel, indicating potential synergistic effects when combined with other therapies .
  • Toxicity Assessments : Toxicological studies have shown that both docetaxel and this compound do not elicit significant acute toxic effects at therapeutic doses, which is essential for their continued investigation as viable treatment options .

Mechanism of Action

4-epi-Docetaxel exerts its effects by binding to microtubules and stabilizing their structure. This prevents the depolymerization of microtubules, which is essential for cell division. The compound targets the β-tubulin subunit of microtubules, leading to cell cycle arrest and apoptosis. Additionally, it may interact with other molecular pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

    Docetaxel: The parent compound, known for its potent antineoplastic activity.

    Paclitaxel: Another taxane with similar mechanisms of action but different pharmacokinetic properties.

    Cabazitaxel: A newer taxane with improved efficacy in certain resistant cancers.

Uniqueness of 4-epi-Docetaxel: 4-epi-Docetaxel is unique due to its structural modifications, which may confer distinct pharmacological properties. These modifications can potentially lead to differences in efficacy, toxicity, and resistance profiles compared to other taxanes .

Biological Activity

7-EPI-DOCETAXEL, also known as 4-Epidocetaxel, is a semisynthetic analogue of the widely used chemotherapeutic agent docetaxel. This compound has garnered attention for its potential in cancer treatment due to its ability to stabilize microtubules and inhibit cell division. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and comparative effectiveness through various studies.

Target of Action
this compound primarily targets microtubulin , a protein essential for cell division. It binds reversibly to microtubules with high affinity, stabilizing their structure and preventing depolymerization, which is critical for mitosis.

Biochemical Pathways
The stabilization of microtubules leads to disruption in normal cell division processes, ultimately promoting cell death. This mechanism is similar to that of docetaxel but with some differences in efficacy and toxicity profiles .

Pharmacokinetics

The pharmacokinetics of this compound are complex and exhibit significant interpatient variability. Studies indicate that the compound's distribution, metabolism, and elimination can differ markedly among individuals, which may influence therapeutic outcomes .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits anticancer effects comparable to those of docetaxel. For instance, in CT26 cell lines, both compounds showed dose-dependent cytotoxicity .

In Vivo Studies

In vivo studies using BALB/c nude mice models have shown that while this compound possesses antitumor properties, its effectiveness is generally inferior to that of docetaxel. Specifically, the efficacy was assessed using docetaxel-loaded albumin nanoparticles at varying doses, revealing that a dosage of 1 mg/kg on alternate days was optimal for safety and effectiveness .

Case Studies and Clinical Trials

Several clinical studies have investigated the efficacy and safety of this compound:

  • Phase II Trial : A study involving patients with stage II and III breast cancer evaluated weekly docetaxel as neoadjuvant therapy. Although this trial primarily focused on docetaxel, it provided insights into the broader context in which this compound might be applied. The study reported an overall clinical response rate of 68% with manageable toxicity profiles .
  • Toxicity Analysis : Research comparing the toxicity profiles of this compound and docetaxel revealed that while both compounds induced some level of toxicity, this compound did not significantly affect liver or kidney function in animal models .

Data Summary

Study TypeFindings
In VitroComparable cytotoxicity to docetaxel in CT26 cells
In VivoInferior antitumor effectiveness compared to docetaxel
Clinical TrialsPhase II trial showed 68% response rate; manageable nonhematological toxicity

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 7-EPI-DOCETAXEL in synthetic samples?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) is essential for determining purity (≥95% as per standard benchmarks), while Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming structural identity. For reproducibility, ensure calibration with certified reference standards and validate methods using protocols outlined in peer-reviewed analytical chemistry guidelines .

Q. How can researchers distinguish this compound from its parent compound, docetaxel, during impurity profiling?

  • Methodological Answer : Employ comparative chromatographic retention time analysis (HPLC or UPLC) coupled with tandem MS to differentiate stereoisomers. Epimeric differences often manifest in distinct fragmentation patterns. Cross-validate results using X-ray crystallography or computational modeling to confirm stereochemical configurations .

Q. What are the key parameters to document when synthesizing this compound to ensure reproducibility?

  • Methodological Answer : Document reaction conditions (temperature, solvent system, catalyst), purification steps (e.g., column chromatography gradients), and spectroscopic validation data (¹H/¹³C NMR, IR). Follow the Beilstein Journal’s guidelines for experimental rigor, including detailed descriptions of novel procedures and citations for established protocols .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported pharmacokinetic data for this compound across studies?

  • Methodological Answer :

Verify Methodological Consistency : Compare extraction protocols, bioanalytical techniques (e.g., LC-MS/MS), and pharmacokinetic models used in conflicting studies.

Control Variables : Standardize animal models, dosing regimens, and sampling intervals.

Statistical Reanalysis : Apply meta-analytical frameworks to assess heterogeneity, as recommended in Reviews in Analytical Chemistry for handling divergent datasets .

Q. How can researchers design in vitro experiments to assess the cytotoxic effects of this compound compared to docetaxel?

  • Methodological Answer :

  • Cell Lines : Use taxane-sensitive cancer lines (e.g., PC-3 prostate, MCF-7 breast cancer).
  • Assays : Perform MTT or clonogenic assays to determine IC₅₀ values. Include controls for P-glycoprotein-mediated resistance.
  • Data Interpretation : Compare dose-response curves and apoptosis markers (e.g., caspase-3 activation). Reference General Information for Authors for rigor in statistical reporting .

Q. What computational approaches are suitable for predicting the metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to analyze cytochrome P450 interactions.
  • Molecular Dynamics (MD) : Simulate binding affinities with tubulin isoforms to explain efficacy variations.
  • Validation : Cross-reference predictions with in vitro microsomal stability assays. Follow Reviews in Analytical Chemistry standards for computational reproducibility .

Q. How should researchers address discrepancies in the reported bioactivity of this compound in multidrug-resistant cancer models?

  • Methodological Answer :

Replicate Key Studies : Use identical cell lines (e.g., NCI/ADR-RES) and verify ABC transporter expression levels.

Mechanistic Profiling : Compare tubulin polymerization inhibition and efflux pump inhibition assays.

Collaborative Validation : Share raw data via open-access platforms to enable cross-lab verification, aligning with FAIR data principles .

Q. Data Management and Reporting

Q. What criteria should guide the inclusion of this compound data in supplementary materials versus the main manuscript?

  • Methodological Answer : Follow the Beilstein Journal’s policy: include primary characterization data (NMR, HPLC) in the main text. Place large datasets (e.g., raw cytotoxicity screening results) in supplementary files with clear descriptors (e.g., “Supplementary Table S1: IC₅₀ values across 10 cell lines”) .

Q. How can researchers ensure ethical reporting of negative results in studies investigating this compound’s efficacy?

  • Methodological Answer : Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the significance of negative data. Disclose limitations transparently in the discussion section, as emphasized in Reviews in Analytical Chemistry .

Q. Synthesis and Optimization

Q. What steps are critical for scaling up this compound synthesis without compromising stereochemical purity?

  • Methodological Answer :
  • Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, solvent purity).
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring.
  • Documentation : Adhere to ICH Q11 guidelines for pharmaceutical development, ensuring traceability of critical quality attributes .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27+,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZOTLJHXYCWBA-MQOKZWAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H53NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165318
Record name 4-Epidocetaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

807.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153381-68-1
Record name 4-Epidocetaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153381681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Epidocetaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-EPIDOCETAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVQ8BYC7MI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.